3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Catalog No.
S576930
CAS No.
80547-69-9
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

CAS Number

80547-69-9

Product Name

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzaldehyde

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3

InChI Key

PYLFOUFNUBQBGP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]

Synonyms

3-hydroxy-4-methoxy-5-nitrobenzaldehyde, HMNB

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]
  • Organic Synthesis

    The presence of the aldehyde group suggests 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde could be a valuable intermediate in the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic synthesis due to their reactivity.

  • Dye Precursor

    The nitro and methoxy groups in the molecule can influence its light absorption properties. This characteristic might make 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde a suitable precursor for the development of new dyes.

  • Pharmaceutical Research

    Nitroaromatic compounds have been explored for their potential medicinal properties. However, due to the potential toxicity of the nitro group, further research would be necessary to determine if 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has any bioactive properties.

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is an organic compound with the chemical formula C₈H₇N₁O₅. It features a benzaldehyde structure with three functional groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to the aromatic ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its functional groups, which can participate in various

Currently, there is no documented information on the specific mechanism of action of 3-H4M-5NB in biological systems.

As with most nitroaromatic compounds, 3-H4M-5NB should be handled with caution due to potential hazards:

  • Skin and eye irritant: The nitro group can cause irritation upon contact with skin and eyes [].
  • Respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].
  • Potential explosion hazard: Nitroaromatic compounds can be explosive under certain conditions, so proper handling procedures are essential.

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, making it a useful precursor for synthesizing other compounds.
  • Condensation Reactions: This compound can react with amines or other nucleophiles to form imines or related derivatives.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol, which may further react under different conditions to yield various derivatives.

Research indicates that compounds similar to 3-hydroxy-4-methoxy-5-nitrobenzaldehyde exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with similar structures often show antioxidant activity, which can be beneficial in preventing oxidative stress.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against specific bacterial strains, suggesting potential applications in pharmaceuticals.
  • Enzyme Inhibition: Certain analogs are known to inhibit enzymes such as catechol-O-methyltransferase, which is relevant in treating conditions like Parkinson's disease.

Several synthesis methods have been reported for 3-hydroxy-4-methoxy-5-nitrobenzaldehyde:

  • Nitration of Vanillin: A common method involves the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) using concentrated nitric acid, yielding the desired product along with other nitro derivatives.
  • Demethylation Reactions: The compound can also be synthesized from its methoxy precursor through demethylation using reagents like lithium hydroxide or thiophenol in polar solvents .
  • Knoevenagel Condensation: This reaction can be employed where 3-hydroxy-4-methoxy-5-nitrobenzaldehyde reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds.

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
  • Dyes and Pigments: The compound can be utilized in the formulation of dyes due to its chromophoric properties.
  • Organic Synthesis: It is employed in synthesizing more complex organic molecules through various reaction pathways.

Studies on the interactions of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with biological targets have shown:

  • Binding Affinity: The compound exhibits binding interactions with specific enzymes, indicating its potential as a lead compound for drug development.
  • Mechanism of Action: Research into its biological activity suggests that it may act through multiple pathways, including enzyme inhibition and modulation of signaling pathways associated with oxidative stress.

Several compounds share structural similarities with 3-hydroxy-4-methoxy-5-nitrobenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-NitrovanillinContains hydroxy, methoxy, and nitro groupsKnown for its application in dye synthesis
3,4-Dihydroxy-5-nitrobenzaldehydeTwo hydroxy groups and one nitro groupIntermediate for catechol-O-methyltransferase inhibitors
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeSimilar functional groupsUsed in synthesizing fluorescent receptors

The uniqueness of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde lies in its specific arrangement of functional groups, which allows it to participate in distinct

XLogP3

0.8

Other CAS

80547-69-9

Wikipedia

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types